molecular formula C7H5F2NO2 B114415 1,4-Difluoro-2-methyl-5-nitrobenzene CAS No. 141412-60-4

1,4-Difluoro-2-methyl-5-nitrobenzene

Cat. No. B114415
M. Wt: 173.12 g/mol
InChI Key: ABWWQMGGJXKGBL-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-methyl-5-nitrobenzene is a chemical compound with the molecular formula C7H5F2NO2 . It has an average mass of 173.117 Da and a monoisotopic mass of 173.028839 Da .


Molecular Structure Analysis

The InChI code for 1,4-Difluoro-2-methyl-5-nitrobenzene is 1S/C7H5F2NO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3 . The canonical SMILES is CC1=CC(=C(C=C1F)N+[O-])F .


Physical And Chemical Properties Analysis

The molecular weight of 1,4-Difluoro-2-methyl-5-nitrobenzene is 173.12 g/mol . It has a topological polar surface area of 45.8 Ų . The compound has a complexity of 183 . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The exact mass is 173.02883473 g/mol .

Scientific Research Applications

Photosensitive Protecting Groups

Research on photosensitive protecting groups, including nitrobenzene derivatives, highlights their potential in synthetic chemistry. These compounds, such as 2-nitrobenzyl and 3,5-dimethoxybenzyl groups, show promise for future applications due to their ability to be removed by light, offering a non-invasive method for deprotecting functional groups in chemical syntheses (B. Amit, U. Zehavi, & A. Patchornik, 1974).

Nitrobenzene Production

The review of nitrobenzene production processes, including mixed acid nitration and adiabatic nitration, provides insights into the synthesis of nitrobenzene derivatives. Research progress for synthesizing nitrobenzene with solid acid catalysts instead of sulfuric acid suggests a potential direction for the environmentally friendly production of nitrobenzene derivatives, which may include 1,4-Difluoro-2-methyl-5-nitrobenzene (Zhao Hong, 2003).

Synthesis of Fluorinated Biphenyls

The practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of pharmaceuticals, underscores the importance of fluorinated nitrobenzene derivatives in the pharmaceutical industry. This research exemplifies the utility of such compounds in creating active pharmaceutical ingredients (Yanan Qiu et al., 2009).

Flame Retardants

A critical review of novel brominated flame retardants, including their occurrence in various environments, points to the relevance of nitrobenzene derivatives in creating safer and more effective flame-retardant materials. This research indicates the need for further study on the environmental fate and toxicity of these compounds (E. A. Zuiderveen et al., 2020).

Safety And Hazards

The safety information for 1,4-Difluoro-2-methyl-5-nitrobenzene includes several hazard statements: H302, H315, H319, H332, H335 . The precautionary statements include P261, P280, P305+P351+P338 . Please refer to the MSDS for more detailed safety information .

properties

IUPAC Name

1,4-difluoro-2-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWWQMGGJXKGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282407
Record name 1,4-difluoro-2-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Difluoro-2-methyl-5-nitrobenzene

CAS RN

141412-60-4
Record name 1,4-difluoro-2-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Difluoro-4-nitrotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 2,5-difluorotoluene (0.544 g, 4.25 mmol, Aldrich, used as received) in conc. H2SO4 (5.0 mL) at 0° C., KNO3 (0.430 g, 4.25 mmol) was added in one portion. The resulting pale yellow solution was warmed to 28° C. and stirred at that temperature overnight. It was then poured into ice (25 g) and extracted with ethyl acetate (40 mL). The extract was dried over Na2SO4 and evaporated to afford 0.555 g (91%) of the title compound as a light red oil; 1H NMR (CDCl3): 2.369 (d, 3H, J=1.8 Hz), 7.127 (dd, 1H, J1=8.1 Hz, J2=6.0 Hz), 7.734 (dd, 1H, J1=8.4 Hz, J2=6.3 Hz).
Quantity
0.544 g
Type
reactant
Reaction Step One
Name
Quantity
0.43 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
25 g
Type
reactant
Reaction Step Two
Yield
91%

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